
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid is an organic compound with the molecular formula C23H30O4 and a molecular weight of 370.493 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a tert-octylphenoxy group via an ethoxy bridge. It is often used in scientific research and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid typically involves the reaction of 4-tert-octylphenol with ethylene oxide to form 4-(2-(4-tert-octylphenoxy)ethanol. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The phenoxy and benzoic acid groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The ethoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interactions with key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-(4-tert-Butylphenoxy)butanoic acid
- N-(2-Benzoyl-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide
- 4-Nitrobenzoic acid N’-(2-methoxy-benzoyl)-hydrazide
- 2-(2-(4-tert-Octylphenoxy)ethoxy)aniline
Uniqueness
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a tert-octylphenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .
Propiedades
Número CAS |
102590-02-3 |
|---|---|
Fórmula molecular |
C23H30O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C23H30O4/c1-22(2,3)16-23(4,5)18-8-12-20(13-9-18)27-15-14-26-19-10-6-17(7-11-19)21(24)25/h6-13H,14-16H2,1-5H3,(H,24,25) |
Clave InChI |
OGNYKSZIFQUMPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


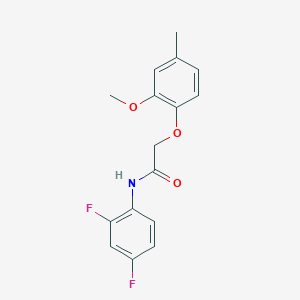
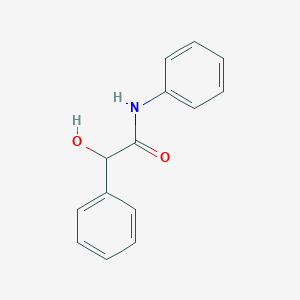

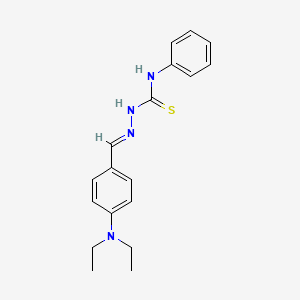
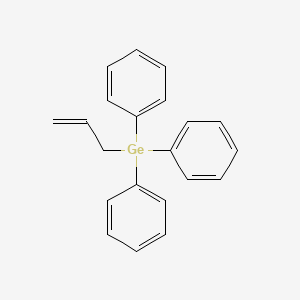

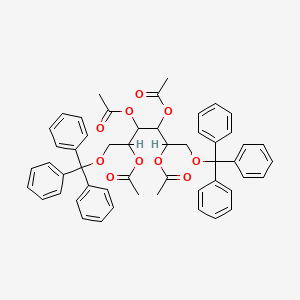
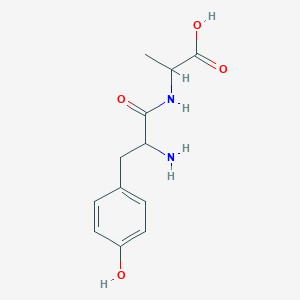

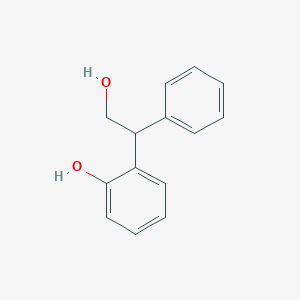
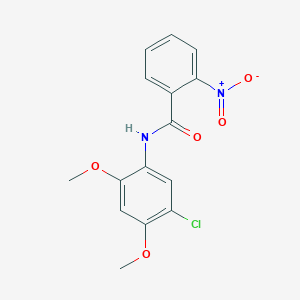
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)

